Cas no 1691112-27-2 ((3-bromo-2-fluorophenyl)methylhydrazine)

(3-bromo-2-fluorophenyl)methylhydrazine structure
1691112-27-2 structure
商品名:(3-bromo-2-fluorophenyl)methylhydrazine
CAS番号:1691112-27-2
MF:C7H8BrFN2
メガワット:219.054224014282
CID:6104260
PubChem ID:106648916

(3-bromo-2-fluorophenyl)methylhydrazine 化学的及び物理的性質

名前と識別子

    • (3-bromo-2-fluorophenyl)methylhydrazine
    • (3-bromo-2-fluorophenyl)methyl]hydrazine
    • Hydrazine, [(3-bromo-2-fluorophenyl)methyl]-
    • [(3-bromo-2-fluorophenyl)methyl]hydrazine
    • 1691112-27-2
    • (3-Bromo-2-fluorobenzyl)hydrazine
    • EN300-1912485
    • インチ: 1S/C7H8BrFN2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2
    • InChIKey: FHYPHOVGYUXPON-UHFFFAOYSA-N
    • ほほえんだ: N(CC1=CC=CC(Br)=C1F)N

計算された属性

  • せいみつぶんしりょう: 217.98549g/mol
  • どういたいしつりょう: 217.98549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • 密度みつど: 1.580±0.06 g/cm3(Predicted)
  • ふってん: 327.6±32.0 °C(Predicted)
  • 酸性度係数(pKa): 6.67±0.10(Predicted)

(3-bromo-2-fluorophenyl)methylhydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1912485-1.0g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
1g
$871.0 2023-06-01
Enamine
EN300-1912485-2.5g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
2.5g
$1230.0 2023-09-17
Enamine
EN300-1912485-0.5g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
0.5g
$603.0 2023-09-17
Enamine
EN300-1912485-10.0g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
10g
$3746.0 2023-06-01
Enamine
EN300-1912485-1g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
1g
$628.0 2023-09-17
Enamine
EN300-1912485-5g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
5g
$1821.0 2023-09-17
Enamine
EN300-1912485-0.1g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
0.1g
$553.0 2023-09-17
Enamine
EN300-1912485-10g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
10g
$2701.0 2023-09-17
Enamine
EN300-1912485-0.05g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
0.05g
$528.0 2023-09-17
Enamine
EN300-1912485-0.25g
[(3-bromo-2-fluorophenyl)methyl]hydrazine
1691112-27-2
0.25g
$579.0 2023-09-17

(3-bromo-2-fluorophenyl)methylhydrazine 関連文献

(3-bromo-2-fluorophenyl)methylhydrazineに関する追加情報

Introduction to (3-bromo-2-fluorophenyl)methylhydrazine (CAS No. 1691112-27-2)

(3-bromo-2-fluorophenyl)methylhydrazine, with the CAS number 1691112-27-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and electronic properties, has been explored for its potential applications in the development of novel therapeutic agents.

The molecular structure of (3-bromo-2-fluorophenyl)methylhydrazine consists of a phenyl ring substituted with both bromine and fluorine atoms at the 3rd and 2nd positions, respectively, and is further functionalized with a methylhydrazine moiety. This particular arrangement of substituents imparts distinct chemical reactivity and interaction capabilities, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in exploring the pharmacological properties of aryl hydrazines, particularly those incorporating halogenated aromatic rings. The presence of both bromine and fluorine atoms in the phenyl ring of (3-bromo-2-fluorophenyl)methylhydrazine enhances its potential as a building block for drug discovery. These halogen atoms not only influence the electronic distribution within the molecule but also facilitate various chemical transformations, such as cross-coupling reactions, which are pivotal in modern synthetic methodologies.

One of the most compelling aspects of (3-bromo-2-fluorophenyl)methylhydrazine is its utility in the synthesis of biologically active compounds. Researchers have leveraged its structural features to develop novel molecules with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and receptors, suggesting their utility in treating various diseases. The bromo and fluoro substituents play a crucial role in modulating the bioactivity of these derivatives, allowing for fine-tuning of their pharmacological profiles.

The synthesis of (3-bromo-2-fluorophenyl)methylhydrazine typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of bromine and fluorine atoms into the phenyl ring is achieved through well-established halogenation techniques. Subsequent functionalization with the methylhydrazine group requires careful control to ensure high yield and purity. Advances in synthetic chemistry have enabled more efficient and scalable production methods for this compound, making it more accessible for research purposes.

In the realm of medicinal chemistry, (3-bromo-2-fluorophenyl)methylhydrazine has been investigated for its potential role in addressing unmet medical needs. Its structural framework allows for modifications that can enhance drug-like properties such as solubility, bioavailability, and target specificity. Researchers are particularly interested in exploring its derivatives as candidates for treating neurological disorders, cancer, and inflammatory conditions. The hydrazine moiety, in particular, has been recognized for its ability to form stable bonds with biological targets, making it a valuable pharmacophore.

The use of computational methods has further accelerated the discovery process for compounds like (3-bromo-2-fluorophenyl)methylhydrazine. Molecular modeling techniques enable researchers to predict the binding affinity and interaction patterns of this compound with biological targets. These insights help guide the design of more effective derivatives with improved therapeutic potential. Additionally, virtual screening approaches have been employed to identify novel scaffolds based on the structural features of (3-bromo-2-fluorophenyl)methylhydrazine, leading to the discovery of promising drug candidates.

The safety profile of (3-bromo-2-fluorophenyl)methylhydrazine is another critical consideration in its application to pharmaceutical research. While preliminary studies suggest that this compound exhibits moderate reactivity under standard conditions, comprehensive toxicological assessments are essential before any clinical translation can occur. Researchers are employing various assays to evaluate its potential side effects and interactions with biological systems. These studies are crucial for ensuring that any derivatives developed from this compound are safe and effective for therapeutic use.

In conclusion, (3-bromo-2-fluorophenyl)methylhydrazine (CAS No. 1691112-27-2)

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